

An In-depth Technical Guide to 1-(2-Chloro-6-methoxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Chloro-6-methoxyphenyl)ethanone
CAS No.:	881883-32-5
Cat. No.:	B1490065

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **1-(2-Chloro-6-methoxyphenyl)ethanone**, a key building block in modern organic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented, reflecting a deep understanding of its utility in a research and development setting.

At a Glance: Core Molecular Characteristics

1-(2-Chloro-6-methoxyphenyl)ethanone, also known as 2'-Chloro-6'-methoxyacetophenone, is a substituted aromatic ketone. Its structure, featuring a sterically hindered ketone and an electron-rich aromatic ring modulated by a chloro and a methoxy group, imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecular architectures.^{[1][2]}

Structural and Physicochemical Data

The fundamental properties of this molecule are summarized below. While experimental data for some properties like melting and boiling points are not readily available in public literature, data from closely related isomers and computational predictions provide a reliable estimation.

Property	Value	Source
CAS Number	881883-32-5	[1][2][3]
Molecular Formula	C ₉ H ₉ ClO ₂	[1][2]
Molecular Weight	184.62 g/mol	[1][2]
Purity	≥95% to 97%	[1][3]
Appearance	Not specified (typically off-white to yellow solid)	Inferred
Solubility	Soluble in common organic solvents like Chloroform	Inferred from related compounds
Storage	Room temperature, under inert gas	[1]

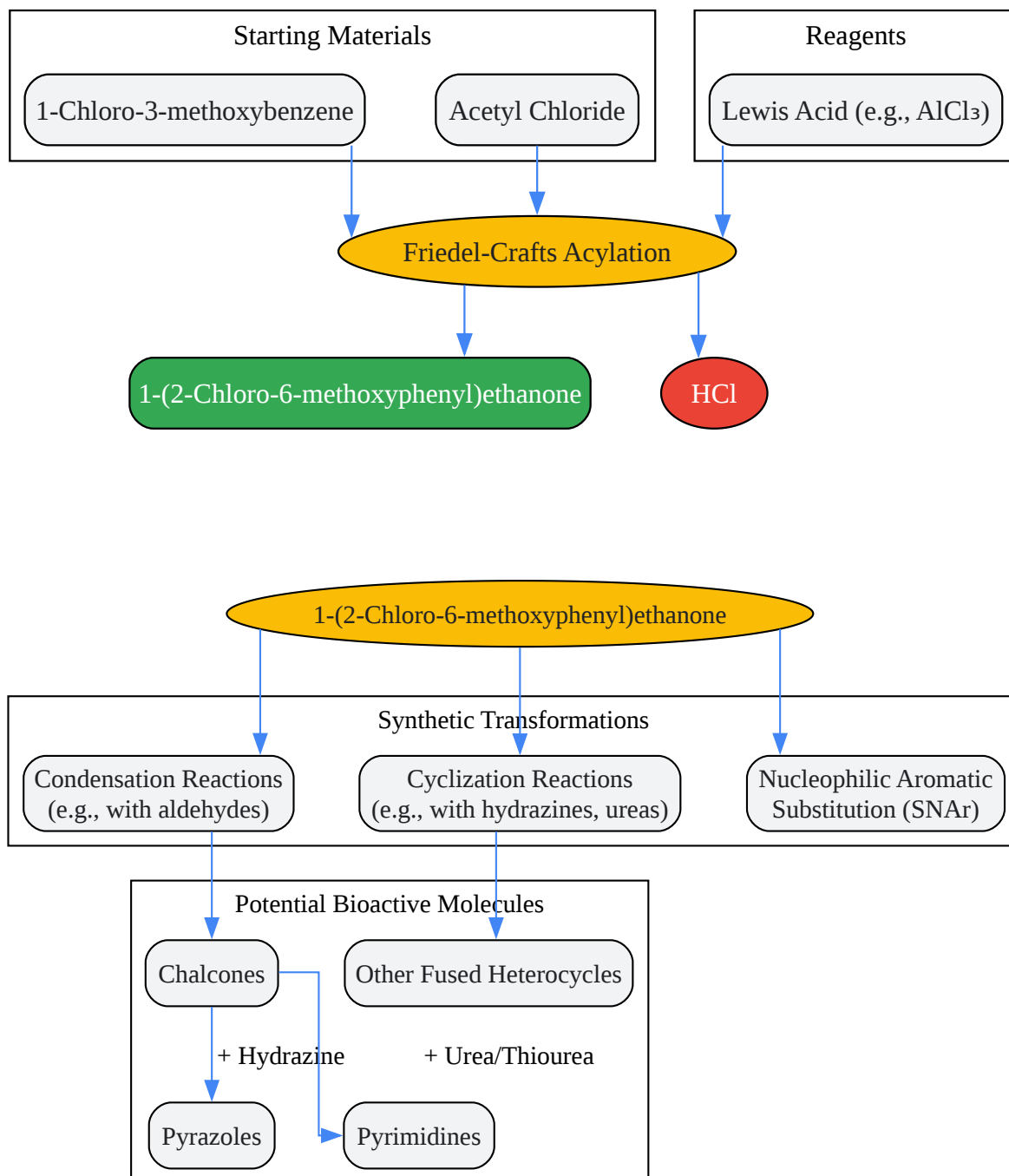
Synthesis Strategies: Constructing the Core Scaffold

The synthesis of **1-(2-Chloro-6-methoxyphenyl)ethanone** can be approached through several established synthetic methodologies. The choice of route is often dictated by the availability of starting materials, desired scale, and purity requirements.

Conceptual Synthetic Pathway: Friedel-Crafts Acylation

A logical and commonly employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of our target molecule, the logical precursors would be 1-chloro-3-methoxybenzene and acetyl chloride, with a Lewis acid such as aluminum chloride (AlCl₃).



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Sources

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- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
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